

# Technical Guide: (2-Chlorophenyl)diphenyl-methanol-d5

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## Compound of Interest

Compound Name: (2-Chlorophenyl)diphenyl-methanol-d5

Cat. No.: B12405962

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CAS Number: 1219802-30-8

This technical guide provides an in-depth overview of **(2-Chlorophenyl)diphenyl-methanol-d5**, a deuterated internal standard crucial for quantitative analytical studies. Designed for researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and application in mass spectrometry-based analysis.

## Compound Data and Properties

**(2-Chlorophenyl)diphenyl-methanol-d5** is the deuterium-labeled analogue of (2-Chlorophenyl)diphenylmethanol. The incorporation of five deuterium atoms on one of the phenyl rings results in a stable, heavier isotopologue, making it an ideal internal standard for isotope dilution mass spectrometry.<sup>[1]</sup>

Property	Value	Reference
CAS Number	1219802-30-8	
Unlabeled CAS Number	66774-02-5	
Molecular Formula	C <sub>19</sub> H <sub>10</sub> D <sub>5</sub> ClO	
Molecular Weight	299.81 g/mol	
Isotopic Purity	≥ 99 atom % D	
Chemical Purity	≥ 98%	
Appearance	White to off-white solid	
Solubility	Soluble in methanol, acetonitrile, DMSO	

## Synthesis Protocol

The synthesis of **(2-Chlorophenyl)diphenyl-methanol-d5** is typically achieved through a Grignard reaction. This involves the reaction of a deuterated phenylmagnesium halide with 2-chlorobenzophenone. The following is a representative experimental protocol.

### Preparation of Phenyl-d5-magnesium Bromide (Grignard Reagent)

- Materials: Magnesium turnings, Bromobenzene-d<sub>5</sub>, Anhydrous diethyl ether or tetrahydrofuran (THF), Iodine crystal (as initiator).
- Procedure:
  - All glassware must be oven-dried to be free of moisture. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
  - In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
  - Add a small crystal of iodine.

4. In the dropping funnel, place a solution of Bromobenzene-d5 in anhydrous diethyl ether.
5. Add a small amount of the Bromobenzene-d5 solution to the magnesium turnings. The reaction is initiated by gentle warming or the persistence of the iodine color.
6. Once the reaction starts, add the remaining Bromobenzene-d5 solution dropwise at a rate that maintains a gentle reflux.
7. After the addition is complete, continue stirring the mixture at room temperature until the magnesium is consumed. The resulting dark grey to brown solution is the Phenyl-d5-magnesium bromide Grignard reagent.

## Synthesis of (2-Chlorophenyl)diphenyl-methanol-d5

- Materials: Phenyl-d5-magnesium bromide solution, 2-Chlorobenzophenone, Anhydrous diethyl ether or THF, Saturated aqueous ammonium chloride solution.
- Procedure:
  1. Dissolve 2-chlorobenzophenone in anhydrous diethyl ether in a separate flask under an inert atmosphere.
  2. Cool the 2-chlorobenzophenone solution in an ice bath.
  3. Slowly add the prepared Phenyl-d5-magnesium bromide solution to the 2-chlorobenzophenone solution with constant stirring.
  4. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
  5. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
  6. Extract the aqueous layer with diethyl ether.
  7. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
  8. Remove the solvent under reduced pressure to yield the crude product.

9. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure **(2-Chlorophenyl)diphenyl-methanol-d5**.

## Application in Quantitative Analysis

The primary application of **(2-Chlorophenyl)diphenyl-methanol-d5** is as an internal standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, ensuring it behaves similarly during sample preparation and analysis, thus correcting for variations in extraction recovery and matrix effects.<sup>[1]</sup> A common application is in the bioanalysis of the antifungal drug clotrimazole, for which (2-Chlorophenyl)diphenylmethanol is a known impurity and metabolite.

## Experimental Protocol: Quantification of an Analyte in Plasma using LC-MS/MS

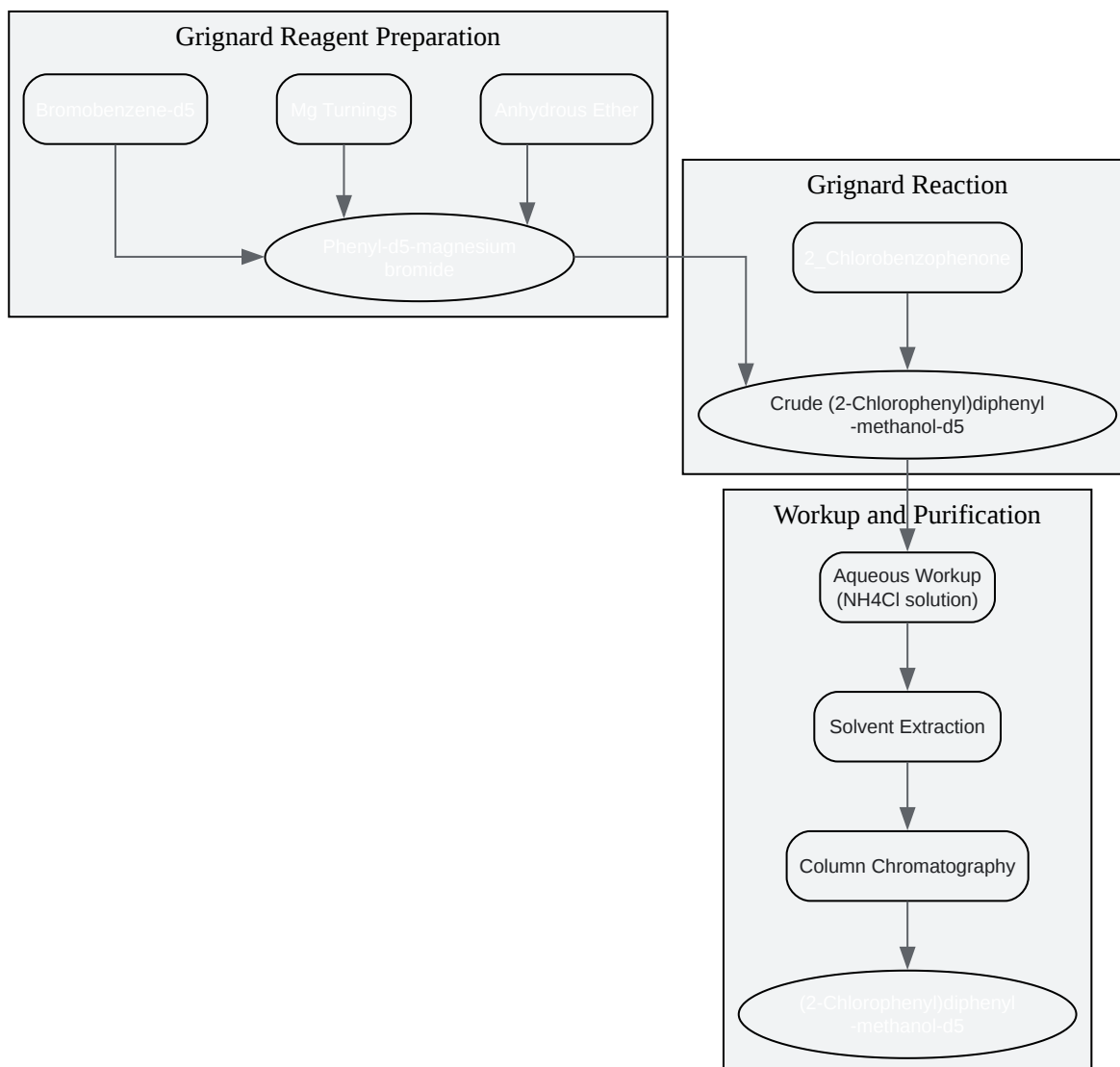
This protocol describes a general workflow for the quantification of an analyte (e.g., clotrimazole) in a biological matrix like human plasma, using **(2-Chlorophenyl)diphenyl-methanol-d5** as an internal standard.

- Preparation of Stock and Working Solutions:
  - Prepare a stock solution of the analyte and the internal standard (**(2-Chlorophenyl)diphenyl-methanol-d5**) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
  - Prepare a series of working solutions of the analyte for the calibration curve by serial dilution of the stock solution.
  - Prepare a working solution of the internal standard at a fixed concentration.
- Sample Preparation (Protein Precipitation):
  - To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 20 µL of the internal standard working solution and vortex briefly.

- Add 300  $\mu$ L of cold acetonitrile to precipitate the plasma proteins.
- Vortex the mixture vigorously for 1-2 minutes.
- Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
  - Chromatographic Conditions: Use a suitable C18 reverse-phase column. The mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.
  - Mass Spectrometric Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the precursor to product ion transitions for both the analyte and the internal standard.
    - Analyte (Clotrimazole): The specific MRM transitions would need to be optimized.
    - Internal Standard ((**2-Chlorophenyl**)**diphenyl-methanol-d5**): The precursor ion will be  $[M+H]^+$ , and the product ions will result from fragmentation.
- Data Analysis:
  - Integrate the peak areas for the analyte and the internal standard.
  - Calculate the peak area ratio of the analyte to the internal standard.
  - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
  - Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

## Visualizations

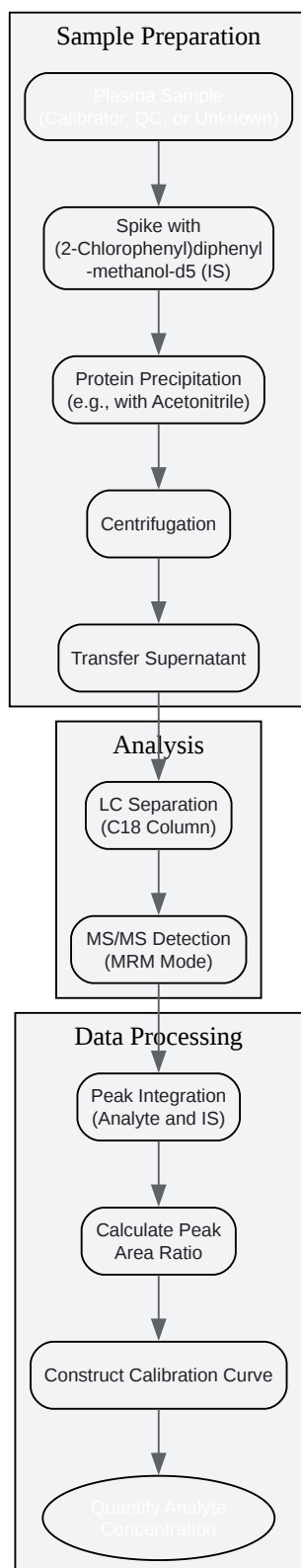
## Synthesis Workflow



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Caption: Synthetic workflow for **(2-Chlorophenyl)diphenyl-methanol-d5**.

## LC-MS/MS Bioanalytical Workflow



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Caption: Bioanalytical workflow using **(2-Chlorophenyl)diphenyl-methanol-d5**.

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## References

- 1. medchemexpress.com [medchemexpress.com]
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